2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid, also known as adrenic acid, is a polyunsaturated fatty acid with the molecular formula C₂₂H₃₆O₂ and a molecular weight of 332.52 g/mol . This compound is a naturally occurring ω-6 fatty acid found in various tissues, including the adrenal glands, brain, kidneys, and vascular system . It plays a crucial role in the regulation of vascular tone and has been implicated in various physiological and pathological processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid typically involves the elongation of arachidonic acid by two carbon atoms . This process can be achieved through enzymatic or chemical methods. Enzymatic elongation involves the use of elongase enzymes, while chemical synthesis may involve the use of specific reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as fish oils or other marine organisms rich in polyunsaturated fatty acids . The extracted fatty acids are then purified and converted into the desired compound through chemical or enzymatic processes.

化学反応の分析

Types of Reactions: 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

Oxidation: Produces epoxides and hydroxylated derivatives.

Reduction: Yields saturated fatty acids.

Substitution: Results in halogenated fatty acids.

科学的研究の応用

2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex lipids and other bioactive molecules.

Biology: Studied for its role in cell signaling and membrane fluidity.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammation, and metabolic disorders.

Industry: Utilized in the formulation of nutritional supplements and functional foods.

作用機序

The mechanism of action of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It is metabolized by various enzymes to produce bioactive metabolites, such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites act on specific molecular targets and pathways, including the regulation of vascular tone and anti-inflammatory responses.

類似化合物との比較

2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid is unique among polyunsaturated fatty acids due to its specific structure and biological functions. Similar compounds include:

Arachidonic Acid (C₂₀H₃₂O₂): A precursor to various eicosanoids involved in inflammation and immune responses.

Eicosapentaenoic Acid (C₂₀H₃₀O₂): An ω-3 fatty acid with anti-inflammatory properties.

Docosahexaenoic Acid (C₂₂H₃₄O₂): An ω-3 fatty acid essential for brain and eye health.

Each of these compounds has distinct roles and effects, highlighting the uniqueness of this compound in biological systems.

生物活性

2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid (also known as 2-trans-docosatetraenoic acid) is a polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores its biological activity, including its effects on cell signaling pathways, immune response modulation, and potential therapeutic applications.

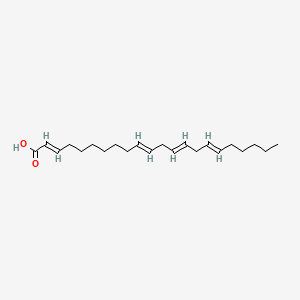

Chemical Structure and Properties

This compound is characterized by its unique arrangement of double bonds in the carbon chain. This configuration influences its interaction with biological membranes and enzymes. The structural formula is represented as follows:

Cell Signaling Pathways

Research indicates that this compound can modulate cell signaling pathways involved in inflammation and immune responses. For instance, it has been shown to influence the expression of various cytokines and growth factors in immune cells.

Key Findings:

- Cytokine Modulation: Studies have demonstrated that this fatty acid can alter the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. For example, a study indicated that treatment with this fatty acid led to a significant reduction in TNF-α levels in bovine peripheral blood mononuclear cells (PBMCs) stimulated with concanavalin A (ConA) .

- Immune Response: The compound has been linked to enhanced regulatory T cell (Treg) activity, which plays a crucial role in maintaining immune tolerance and preventing excessive inflammatory responses .

Effects on Inflammation

The anti-inflammatory properties of this compound have been investigated in various models. Its ability to suppress inflammatory markers makes it a candidate for therapeutic applications in conditions like inflammatory bowel disease (IBD).

Case Study:

In a murine model of IBD, supplementation with this fatty acid resulted in decreased levels of inflammatory cytokines and improved histological scores of intestinal inflammation .

Table 1: Cytokine Expression Levels in PBMCs

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-γ (pg/mL) |

|---|---|---|---|

| Control | 1000 | 500 | 200 |

| 2-trans-docosatetraenoic acid (50 µM) | 600 | 300 | 150 |

| 2-trans-docosatetraenoic acid (100 µM) | 400 | 200 | 100 |

Data adapted from experimental studies on bovine PBMCs .

The mechanisms through which this compound exerts its biological effects include:

- PPAR Activation: It activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation .

- NF-kB Pathway Inhibition: The fatty acid inhibits the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory genes .

Therapeutic Implications

Given its biological activity, there is growing interest in the potential therapeutic uses of this compound:

- Cardiovascular Health: Its anti-inflammatory properties may contribute to cardiovascular protection by reducing arterial inflammation.

- Autoimmune Disorders: By modulating immune responses, it holds promise for treating autoimmune conditions such as rheumatoid arthritis and lupus.

特性

IUPAC Name |

(2E,10E,13E,16E)-docosa-2,10,13,16-tetraenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,20-21H,2-5,8,11,14-19H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,21-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQLRMOIZUXNST-XENKKZCPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCCC/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。